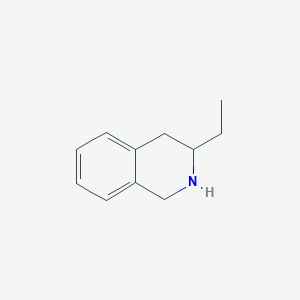

3-Ethyl-1,2,3,4-tetrahydroisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-11-7-9-5-3-4-6-10(9)8-12-11/h3-6,11-12H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQJWABGLXUIRKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC2=CC=CC=C2CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20554595 | |

| Record name | 3-Ethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20554595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111422-13-0 | |

| Record name | 3-Ethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20554595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 3-Ethyl-1,2,3,4-tetrahydroisoquinoline

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Ethyl-1,2,3,4-tetrahydroisoquinoline, a significant heterocyclic scaffold in medicinal chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles and practical methodologies associated with this compound and its derivatives.

Introduction to the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged heterocyclic motif found in a vast array of natural products and synthetic molecules with significant biological activities.[1][2][3][4] Its rigid, three-dimensional structure provides a versatile framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. This compound, a specific analog within this class, serves as a valuable building block and a subject of interest for exploring structure-activity relationships (SAR) in various therapeutic areas.[2]

Core Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective application in research and development. These properties influence its solubility, reactivity, and pharmacokinetic profile.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅N | PubChem[5] |

| Molecular Weight | 161.24 g/mol | PubChem[5] |

| IUPAC Name | This compound | PubChem[5] |

| CAS Number | 111422-13-0 | PubChem[5] |

Synthesis of this compound: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is the cornerstone for the synthesis of tetrahydroisoquinolines, including this compound.[6][7][8][9] This powerful C-C bond-forming reaction involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution.

Mechanistic Rationale

The elegance of the Pictet-Spengler reaction lies in its biomimetic nature, mimicking the biosynthesis of many isoquinoline alkaloids. The reaction proceeds through the following key steps:

-

Schiff Base Formation: The β-arylethylamine reacts with an aldehyde or ketone to form a Schiff base.

-

Iminium Ion Generation: Under acidic conditions, the Schiff base is protonated to form a highly electrophilic iminium ion.[7][8]

-

Intramolecular Cyclization: The electron-rich aromatic ring of the β-arylethylamine attacks the iminium ion in an intramolecular electrophilic aromatic substitution, leading to the formation of the tetrahydroisoquinoline ring system.[6]

The choice of the carbonyl compound dictates the substitution pattern at the C1 position of the THIQ ring. For the synthesis of this compound, a specific β-arylethylamine precursor is required. The ethyl group at the 3-position is typically introduced via the starting β-arylethylamine.

Caption: Generalized mechanism of the Pictet-Spengler reaction.

Experimental Protocol: A Representative Synthesis

The following protocol outlines a general procedure for the synthesis of a 3-substituted tetrahydroisoquinoline via the Pictet-Spengler reaction.

-

Reactant Preparation: Dissolve the appropriate β-arylethylamine (e.g., 2-(3,4-dimethoxyphenyl)ethylamine for derivatives with electron-donating groups on the aromatic ring) in a suitable solvent such as toluene or dichloromethane.[1][10]

-

Carbonyl Addition: Add the desired aldehyde (in this case, a precursor that will lead to the 3-ethyl substitution pattern in the starting amine) to the solution. An excess of the carbonyl compound may be used to ensure complete consumption of the amine.[7]

-

Acid Catalysis: Introduce an acid catalyst, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to the reaction mixture.[8][10] The choice and concentration of the acid are critical, as harsher conditions may be required for less activated aromatic rings.[8]

-

Reaction Monitoring: The reaction can be performed at room temperature or with heating (reflux).[8] Progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction is quenched with a base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel.

Chemical Reactivity and Derivatization

The this compound scaffold offers several sites for chemical modification, allowing for the generation of diverse libraries of compounds for biological screening.

-

N-Alkylation/N-Arylation: The secondary amine at the 2-position is readily functionalized through reactions with alkyl halides, aryl halides (via Buchwald-Hartwig or Ullmann coupling), or reductive amination.

-

Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, although the position of substitution will be directed by any existing substituents on the ring.

-

C1-Functionalization: Dehydrogenation to the corresponding dihydroisoquinoline followed by reaction with nucleophiles, or direct C-H activation, can introduce substituents at the C1 position.[11]

Caption: Potential sites for the derivatization of the this compound scaffold.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, the ethyl group (a triplet and a quartet), and the diastereotopic protons of the tetrahydroisoquinoline ring system. The chemical shifts and coupling constants provide information on the substitution pattern and stereochemistry.[12][13] |

| ¹³C NMR | Resonances for the aromatic carbons, the aliphatic carbons of the ethyl group, and the carbons of the heterocyclic ring.[12][13] |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (for the secondary amine), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic ring).[14] |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.[14][15] |

Applications in Drug Discovery and Medicinal Chemistry

The tetrahydroisoquinoline scaffold is a cornerstone in the development of novel therapeutics due to its wide range of pharmacological activities.[1][2][3][16][17] Derivatives of this core structure have been investigated for their potential as:

-

Anti-cancer agents: Some THIQ analogs have demonstrated potent cytotoxic effects against various cancer cell lines.[2]

-

Anti-bacterial and Anti-viral agents: The THIQ nucleus is present in compounds with activity against various pathogens, including HIV.[1][3]

-

Neuroprotective agents: The structural similarity of THIQs to certain neurotransmitters has led to their investigation for the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[1][3]

-

Antihypertensive agents: The well-known ACE inhibitor Quinapril contains a tetrahydroisoquinoline-3-carboxylic acid moiety, highlighting the importance of this scaffold in cardiovascular drug discovery.[18]

The ethyl group at the 3-position of this compound can play a crucial role in modulating the potency and selectivity of these biological activities by influencing the molecule's conformation and its interactions with the binding pockets of target proteins.

Conclusion

This compound represents a valuable and versatile chemical entity. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is paramount for its effective utilization in the design and development of novel therapeutic agents. The robust synthetic methodologies, particularly the Pictet-Spengler reaction, coupled with the diverse possibilities for chemical derivatization, ensure that the tetrahydroisoquinoline scaffold will continue to be a fertile ground for innovation in medicinal chemistry.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 14027805, this compound. Available from: [Link].

-

Pictet-Spengler Isoquinoline Synthesis. Name Reactions in Heterocyclic Chemistry. 2005. Available from: [Link].

-

Wikipedia. Pictet–Spengler reaction. Available from: [Link].

-

Kumar, A., et al. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. 2021. Available from: [Link].

-

Kumar, A., et al. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. 2021. Available from: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6603637, Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride. Available from: [Link].

-

Whaley, W. M. & Govindachari, T. R. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. 1951. Available from: [Link].

-

Mahadeviah, B. P., et al. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. 2024. Available from: [Link].

-

Singh, A., et al. Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research. 2015. Available from: [Link].

-

Madhavi, G., et al. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules. 2020. Available from: [Link].

-

Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. Available from: [Link].

-

Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. 2023. Available from: [Link].

-

Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules. 2011. Available from: [Link].

-

The Role of Tetrahydroisoquinolines in Modern Drug Discovery. Pharmaffiliates. 2023. Available from: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7046, 1,2,3,4-Tetrahydroisoquinoline. Available from: [Link].

-

Dehydrogenative Coupling Reactions Catalysed by Rose Bengal Using Visible Light Irradiation. Green Chemistry. 2011. Available from: [Link].

-

Kumar, A., et al. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. 2021. Available from: [Link].

-

Kashdan, D. S., Schwartz, J. A., & Rapoport, H. Synthesis of 1,2,3,4-tetrahydroisoquinolines. The Journal of Organic Chemistry. 1982. Available from: [Link].

-

Mash, E. A., Williams, L. J., & Pfeiffer, S. S. Synthesis of ethyl N-(diphenyl)methyl-1,2,3,4- tetrahydroisoquinoline-3-carboxylates. Tetrahedron Letters. 1997. Available from: [Link].

-

Kumar, A., et al. Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. 2021. Available from: [Link].

-

National Institute of Standards and Technology. Isoquinoline, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. Available from: [Link].

-

Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. National Institutes of Health. 2011. Available from: [Link].

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 4. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C11H15N | CID 14027805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. jk-sci.com [jk-sci.com]

- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 9. organicreactions.org [organicreactions.org]

- 10. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 11. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 12. ijstr.org [ijstr.org]

- 13. rsc.org [rsc.org]

- 14. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. nbinno.com [nbinno.com]

3-Ethyl-1,2,3,4-tetrahydroisoquinoline CAS number

An In-Depth Technical Guide to 3-Ethyl-1,2,3,4-tetrahydroisoquinoline

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and pharmacologically active compounds.[1][2][3] This guide focuses on a specific derivative, this compound, providing a comprehensive overview for researchers, chemists, and drug development professionals. We will delve into its fundamental properties, established synthetic methodologies for its core structure, its relevance in the broader context of drug discovery, and essential safety protocols. The objective is to furnish a practical and authoritative resource that bridges fundamental chemistry with applied pharmaceutical science.

Compound Identification and Core Properties

Precise identification is paramount for regulatory compliance, procurement, and scientific documentation. This compound is cataloged under a unique CAS (Chemical Abstracts Service) number, ensuring its unambiguous identification in global databases.

| Identifier | Value | Source |

| CAS Number | 111422-13-0 | PubChem[4] |

| Molecular Formula | C₁₁H₁₅N | PubChem[4] |

| Molecular Weight | 161.24 g/mol | PubChem[4] |

| IUPAC Name | This compound | PubChem[4] |

Physicochemical Data

The physical and chemical properties of a compound dictate its behavior in experimental settings, from solubility in reaction solvents to its stability under storage. The following table summarizes key computed properties for this compound.

| Property | Value |

| Monoisotopic Mass | 161.120449483 Da |

| Topological Polar Surface Area | 12 Ų |

| Heavy Atom Count | 12 |

| Complexity | 144 |

| Rotatable Bond Count | 1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Data sourced from PubChem CID 14027805.[4] |

Synthesis of the Tetrahydroisoquinoline Core: Established Methodologies

While a specific, optimized synthesis for the 3-ethyl derivative is proprietary to manufacturers, the construction of the foundational 1,2,3,4-tetrahydroisoquinoline ring system is well-documented through several classic and robust reactions. Understanding these pathways is critical for chemists aiming to synthesize novel analogs or develop new routes. The two most prominent methods are the Pictet-Spengler and Bischler-Napieralski reactions.[1]

The Pictet-Spengler Reaction

This is a cornerstone reaction in the synthesis of THIQs. It involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization (an electrophilic aromatic substitution).

-

Causality: The choice of the aldehyde is pivotal as it directly installs the substituent at the C1 position of the THIQ ring. For 3-substituted THIQs, a different strategy starting with appropriately substituted amino alcohols is required, often involving an intramolecular Friedel-Crafts cyclization.[5] The reaction is favored by electron-donating groups on the phenyl ring of the starting amine, which activate it towards electrophilic attack.[5]

The Bischler-Napieralski Reaction

This two-step approach provides an alternative route to the THIQ scaffold.[1]

-

Acylation: A β-phenylethylamine is first acylated to form an N-acyl derivative.

-

Cyclization & Reduction: The resulting amide is then treated with a dehydrating agent (e.g., POCl₃, P₂O₅) to induce cyclization, forming a 3,4-dihydroisoquinoline intermediate. This intermediate is subsequently reduced using agents like sodium borohydride (NaBH₄) or catalytic hydrogenation to yield the final 1,2,3,4-tetrahydroisoquinoline.[1]

-

Expert Insight: The Bischler-Napieralski reaction is particularly useful for synthesizing THIQs with substituents derived from the acyl group. The choice of reducing agent in the final step is critical to avoid over-reduction or side reactions.

Caption: Core synthetic pathways to the tetrahydroisoquinoline scaffold.

Applications in Medicinal Chemistry and Drug Discovery

The THIQ nucleus is a prolific scaffold in pharmacology, forming the core of numerous alkaloids and synthetic drugs with a wide spectrum of biological activities.[1][3] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal template for designing molecules that can interact with high specificity at biological targets like receptors and enzymes.

THIQ analogs have demonstrated a remarkable range of activities, including:

-

Anticancer and Antitumor [6]

-

Antiviral [6]

-

Antihypertensive [7]

-

Neuroprotective and Neuromodulatory [3]

The ethyl group at the 3-position of the target compound, this compound, serves as a lipophilic modification that can influence the molecule's pharmacokinetic properties (e.g., membrane permeability, metabolic stability) and its binding affinity to a target protein. It is a valuable building block for generating libraries of novel compounds for screening in various therapeutic areas. For instance, other THIQ derivatives are key intermediates in the synthesis of widely used drugs like the ACE inhibitor Quinapril.[2]

Caption: The THIQ core as a versatile scaffold for drug discovery.

Safety, Handling, and Storage

As with any laboratory chemical, a thorough understanding of the associated hazards is essential for safe handling. This compound is classified under the Globally Harmonized System (GHS) with specific hazard warnings.

GHS Hazard Classification

| Hazard Code | Description | Class |

| H315 | Causes skin irritation | Skin Irritation, Category 2 |

| H318 | Causes serious eye damage | Eye Damage, Category 1 |

| H335 | May cause respiratory irritation | STOT SE, Category 3 |

| Data sourced from PubChem.[4] |

Recommended Handling Protocols

Given the hazards, the following protocols represent the minimum standard for handling this compound in a research setting.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[8][9]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or aerosols.[10][11]

-

Exposure Response:

-

Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of soap and water.[8]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[11]

Conclusion

This compound, identified by CAS number 111422-13-0, is more than a simple chemical entity; it is a representative of the powerful and versatile tetrahydroisoquinoline family of compounds. Its value lies in its potential as a structural motif and building block in the rational design of new therapeutic agents. Researchers and drug development professionals can leverage the foundational knowledge of its synthesis, the broad biological relevance of its core scaffold, and strict adherence to safety protocols to explore its full potential in the advancement of medicine.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

LookChem. Cas 41234-43-9, ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate. [Link]

-

Royal Society of Chemistry. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

-

PubChem. Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride. National Center for Biotechnology Information. [Link]

-

International Journal of Scientific & Technology Research. Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]

-

Pharmaffiliates. The Role of Tetrahydroisoquinolines in Modern Drug Discovery. [Link]

-

Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. [Link]

-

University of Arizona. Synthesis of ethyl N-(diphenyl)methyl-1,2,3,4- tetrahydroisoquinoline-3-carboxylates. [Link]

-

National Institutes of Health. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. [Link]

-

Acros Organics. Safety Data Sheet. [Link]

-

Royal Society of Chemistry. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

-

ChemSynthesis. 1,2,3,4-tetrahydroisoquinoline. [Link]

-

European Patent Office. Substituted 1,2,3,4-tetrahydroisoquinoline derivatives. [Link]

-

ResearchGate. Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 4. This compound | C11H15N | CID 14027805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 6. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijstr.org [ijstr.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

3-Ethyl-1,2,3,4-tetrahydroisoquinoline molecular structure

An In-Depth Technical Guide to the Molecular Structure of 3-Ethyl-1,2,3,4-tetrahydroisoquinoline

Authored by: A Senior Application Scientist

Foreword: The Tetrahydroisoquinoline Scaffold - A Privileged Core in Modern Drug Discovery

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and clinically significant synthetic molecules.[1][2] This bicyclic heterocyclic system, consisting of a benzene ring fused to a partially saturated pyridine ring, offers a rigid yet conformationally adaptable three-dimensional scaffold. This unique characteristic allows it to interact with a multitude of biological targets with high affinity and specificity. The THIQ framework is integral to compounds exhibiting a wide spectrum of pharmacological activities, including antitumor, antimicrobial, antiviral, and neuroprotective effects.[2][3][4] This guide focuses specifically on the this compound derivative, providing a comprehensive analysis of its molecular architecture, synthesis, stereochemistry, and analytical characterization for researchers and drug development professionals.

Section 1: Core Molecular Architecture and Physicochemical Properties

This compound is a derivative of the parent THIQ structure, distinguished by the presence of an ethyl substituent at the C3 position of the heterocyclic ring. This substitution introduces a chiral center, a critical feature influencing its biological interactions.

The fundamental structure is defined by the following identifiers:

-

Chemical Formula: C₁₁H₁₅N

-

Molecular Weight: 161.24 g/mol [5]

-

IUPAC Name: this compound[5]

-

SMILES: CCC1CC2=CC=CC=C2CN1[5]

-

InChIKey: DQJWABGLXUIRKS-UHFFFAOYSA-N[5]

The ethyl group at the C3 position significantly influences the molecule's lipophilicity and steric profile compared to the unsubstituted parent compound, which can profoundly impact its pharmacokinetic and pharmacodynamic properties.

Physicochemical Data Summary

For ease of reference, the key computed and experimental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅N | PubChem[5] |

| Molecular Weight | 161.24 g/mol | PubChem[5] |

| Exact Mass | 161.120449483 Da | PubChem[5] |

| XLogP3-AA (Lipophilicity) | 2.3 | PubChem[5] |

| Hydrogen Bond Donor Count | 1 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[5] |

| Rotatable Bond Count | 1 | PubChem[5] |

Section 2: Synthesis and Mechanistic Considerations

The synthesis of the THIQ core is a well-established area of organic chemistry, with several named reactions providing reliable access to this scaffold. The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials.

Principal Synthetic Strategies

Two classical methods form the bedrock of THIQ synthesis:

-

The Pictet-Spengler Reaction: This is arguably the most common method for constructing the THIQ skeleton. It involves the condensation of a β-phenylethylamine with an aldehyde or ketone to form a Schiff base (or iminium ion intermediate), which then undergoes an intramolecular electrophilic aromatic substitution to cyclize.[1][2] The reaction is typically promoted by Brønsted or Lewis acids.[2] To synthesize a 3-substituted THIQ like the title compound, a β-phenylethylamine derivative is reacted with a specific aldehyde, in this case, propanal.

-

The Bischler-Napieralski Reaction: This two-step strategy involves the acylation of a β-phenylethylamine followed by a dehydrative cyclization using an agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to yield a 3,4-dihydroisoquinoline intermediate.[1] This intermediate is then subsequently reduced, typically using sodium borohydride (NaBH₄) or catalytic hydrogenation, to afford the final 1,2,3,4-tetrahydroisoquinoline.[1]

Visualizing the Synthesis: A Pictet-Spengler Approach

The following diagram illustrates a logical and efficient workflow for the synthesis of this compound via the Pictet-Spengler condensation.

Caption: Pictet-Spengler synthesis of this compound.

Protocol: Synthesis via Pictet-Spengler Reaction

This protocol provides a self-validating system for the synthesis and purification of the target compound.

Objective: To synthesize racemic this compound.

Materials:

-

β-Phenylethylamine

-

Propanal

-

Trifluoroacetic acid (TFA) or another suitable acid catalyst

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve β-phenylethylamine (1.0 eq) in anhydrous DCM.

-

Aldehyde Addition: Cool the solution to 0 °C using an ice bath. Add propanal (1.1 eq) dropwise while stirring.

-

Catalyst Addition: Add the acid catalyst, such as TFA (0.1 eq), to the reaction mixture.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The causality for this step is to allow the condensation and subsequent cyclization, which is the rate-limiting step, to proceed to completion.

-

Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ until the effervescence ceases. This neutralizes the acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure product. The self-validating nature of this step is confirmed by TLC analysis of the collected fractions.

Section 3: Stereochemistry and Conformational Dynamics

The introduction of the ethyl group at the C3 position imbues the molecule with chirality, a feature of paramount importance in drug design.

The C3 Chiral Center

The C3 carbon is bonded to four different substituents: a hydrogen atom, the ethyl group, the C4 methylene group, and the nitrogen atom (N2). This asymmetry means the molecule is chiral and exists as a pair of non-superimposable mirror images known as enantiomers.[6]

-

(R)-3-Ethyl-1,2,3,4-tetrahydroisoquinoline

-

(S)-3-Ethyl-1,2,3,4-tetrahydroisoquinoline

The synthesis described in Section 2.3 will produce a 1:1 mixture of these enantiomers, known as a racemic mixture. In drug development, it is crucial to separate and test individual enantiomers, as they frequently exhibit different potencies, metabolic pathways, and toxicological profiles. This phenomenon, known as eudismic ratio, underscores the necessity of stereoselective synthesis or chiral resolution.

Conformational Flexibility

The partially saturated heterocyclic ring of the THIQ system is not planar and adopts a flexible conformation, typically a half-chair. The ethyl substituent at C3 will preferentially occupy a pseudo-equatorial position to minimize steric hindrance (A-value strain) with the adjacent atoms. This preferred conformation dictates the molecule's overall 3D shape, which is the primary determinant of its ability to bind to specific protein targets.

Caption: Relationship between chirality and biological function.

Section 4: Analytical Characterization

Unambiguous characterization of the molecular structure is essential for regulatory approval and reproducible research. The following spectroscopic techniques are standard for confirming the identity and purity of this compound.

Spectroscopic Data Interpretation

| Technique | Expected Observations | Causality/Interpretation |

| ¹H NMR | ~7.0-7.2 ppm (m, 4H): Aromatic protons. ~4.0 ppm (s, 2H): C1 methylene protons. ~2.8-3.2 ppm (m, 3H): C3 methine and C4 methylene protons. ~2.0 ppm (br s, 1H): N-H proton (D₂O exchangeable). ~1.5-1.7 ppm (m, 2H): Ethyl -CH₂- protons. ~0.9 ppm (t, 3H): Ethyl -CH₃ protons. | The chemical shifts and splitting patterns are diagnostic. The triplet for the methyl group and the multiplet for the ethyl methylene group confirm the ethyl substituent. The aromatic signals confirm the benzene ring. |

| ¹³C NMR | ~134-135 ppm (2 signals): Quaternary aromatic carbons. ~125-129 ppm (4 signals): Aromatic CH carbons. ~55 ppm: C3 methine carbon. ~47 ppm: C1 methylene carbon. ~30 ppm: C4 methylene carbon. ~28 ppm: Ethyl -CH₂- carbon. ~11 ppm: Ethyl -CH₃- carbon. | The number of signals corresponds to the number of chemically distinct carbon atoms in the structure. |

| Mass Spec. (EI) | m/z 161 (M⁺): Molecular ion peak. m/z 132: Loss of the ethyl group (-C₂H₅), a characteristic fragmentation. | Confirms the molecular weight and provides structural information through predictable fragmentation pathways.[5] |

| IR Spec. | ~3300 cm⁻¹: N-H stretch (secondary amine). ~3000-3100 cm⁻¹: Aromatic C-H stretch. ~2800-3000 cm⁻¹: Aliphatic C-H stretch. ~1600, 1450 cm⁻¹: Aromatic C=C ring stretches. | Provides confirmation of key functional groups present in the molecule. |

Protocol: NMR Sample Preparation and Analysis

Objective: To acquire ¹H and ¹³C NMR spectra for structural verification.

Materials:

-

Synthesized this compound (~5-10 mg)

-

Deuterated chloroform (CDCl₃) with 0.03% TMS

-

NMR tube (5 mm)

-

Pipette

Procedure:

-

Sample Preparation: Weigh approximately 5-10 mg of the purified product directly into a clean, dry NMR tube.

-

Solvent Addition: Add ~0.6 mL of CDCl₃ to the NMR tube. The choice of deuterated solvent is critical to avoid large interfering solvent peaks in the ¹H NMR spectrum.

-

Dissolution: Cap the tube and invert several times to ensure the sample is fully dissolved. A brief sonication can be used if necessary.

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire a ¹H spectrum followed by a ¹³C spectrum according to standard instrument protocols.

-

Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and reference the chemical shifts to the TMS peak at 0.00 ppm. This provides quantitative and structural information, validating the compound's identity against the expected data in Table 4.1.

Section 5: Significance in Drug Development and Future Outlook

The THIQ scaffold is a validated pharmacophore for a diverse range of biological targets. The specific introduction of a 3-ethyl group modulates the steric and electronic properties of the parent molecule, opening new avenues for therapeutic design.

While this compound itself may not be a final drug candidate, it serves as a critical building block and a lead structure for optimization. For instance, derivatives of the closely related 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid are being actively investigated as potent inhibitors of anti-apoptotic proteins like Bcl-2 and Mcl-1 for cancer therapy.[7] The ethyl group in the 3-position can serve as a vector for further chemical modification or as a key interaction moiety within a receptor's binding pocket.

Future Directions:

-

Enantioselective Synthesis: Development of a robust asymmetric synthesis to access the pure (R) and (S) enantiomers.

-

Biological Screening: Evaluation of the individual enantiomers in a broad panel of biological assays (e.g., anticancer, neuroreceptor binding, antimicrobial) to determine their specific pharmacological profiles.[3][4]

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the ethyl group and other positions on the THIQ ring to build a comprehensive SAR profile, guiding the design of next-generation therapeutic agents with improved potency and selectivity.

This technical guide provides a foundational understanding of the molecular structure of this compound. By integrating principles of synthesis, stereochemistry, and analytical chemistry, researchers are well-equipped to utilize this versatile scaffold in the pursuit of novel therapeutics.

References

- Vertex AI Search. The Role of Tetrahydroisoquinolines in Modern Drug Discovery.

- Mash, E. A., Williams, L. J., & Pfeiffer, S. S. (1997). Synthesis of ethyl N-(diphenyl)methyl-1,2,3,4- tetrahydroisoquinoline-3-carboxylates. Tetrahedron Letters, 38, 6977-6980.

- Kunjiappan, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.

- National Institutes of Health (NIH). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. PMC.

- International Journal of Scientific & Technology Research. Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives.

- Indian Academy of Sciences. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds.

- Semantic Scholar. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.

- ACS Publications. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega.

- RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.

-

PubChem. This compound. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. Available from: [Link]

- Journal of Organic and Pharmaceutical Chemistry. Biological Activities of Tetrahydroisoquinolines Derivatives.

-

PubMed. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. Available from: [Link]

- Thompson Rivers University. Stereochemistry of Organic Compounds and Pharmaceuticals.

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 5. This compound | C11H15N | CID 14027805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]

- 7. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Potential of 3-Ethyl-1,2,3,4-tetrahydroisoquinoline: A Scientific Inquiry into an Unexplored Scaffold

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Tetrahydroisoquinoline Core and the Question of the 3-Ethyl Moiety

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and synthetically derived compounds with significant biological effects.[1][2][3] From potent anti-cancer agents to novel neuroprotective molecules, the versatility of the THIQ framework is well-documented.[4][5] However, within this vast chemical space, specific analogs remain surprisingly under-explored. This guide focuses on one such molecule: 3-Ethyl-1,2,3,4-tetrahydroisoquinoline .

While extensive research has elucidated the pharmacological profiles of THIQ derivatives substituted at various positions, a dedicated exploration of the 3-ethyl analog is conspicuously absent in the current scientific literature. This document, therefore, adopts a dual-pronged approach. Firstly, it will provide a comprehensive overview of the established biological activities of the core THIQ scaffold, grounding our understanding in decades of research. Secondly, by critically analyzing the limited structure-activity relationship (SAR) data available for 3-substituted THIQs, we will extrapolate and propose the potential biological activities of this compound, thereby charting a course for future research into this enigmatic compound.

I. Synthesis of the this compound Scaffold

The synthesis of the core THIQ structure is well-established, with several classical and modern methodologies available to the synthetic chemist. The introduction of a substituent at the 3-position, however, requires a more tailored approach. While a definitive, optimized synthesis for the 3-ethyl derivative is not prominently published, established methods for creating 3-substituted THIQs can be readily adapted.

One of the most robust and versatile methods for the synthesis of the THIQ core is the Pictet-Spengler reaction .[3] This reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. For the synthesis of a 3-substituted THIQ, a modified starting material or a different cyclization strategy would be necessary.

A plausible synthetic route to this compound could involve an intramolecular Friedel-Crafts-type cyclization of an appropriately substituted N-benzyl-α-amino alcohol. This approach offers a convergent and potentially stereocontrolled route to the desired 3-ethyl scaffold.

Figure 1: A conceptual synthetic pathway to this compound.

Experimental Protocol: A Generalized Approach to 3-Substituted THIQ Synthesis

The following protocol is a generalized representation based on established methods for synthesizing 3-substituted THIQs and should be optimized for the specific synthesis of the 3-ethyl analog.

-

Preparation of the Precursor: Synthesize the requisite N,N-dibenzyl-α-aminol precursor. This can be achieved through the reaction of a suitable starting material with an organometallic reagent to introduce the ethyl group precursor.

-

Cyclization: Dissolve the aminol precursor in a suitable solvent, such as dichloromethane.

-

Initiation of Cyclization: Add triethylsilane followed by trifluoroacetic acid to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, quench the reaction and perform an extractive workup. The crude product can then be purified by column chromatography to yield the desired this compound.

II. Established Biological Activities of the 1,2,3,4-Tetrahydroisoquinoline Scaffold

The THIQ scaffold is a versatile pharmacophore, exhibiting a wide array of biological activities. Understanding these is crucial to predicting the potential of its 3-ethyl derivative.

Anticancer Properties

A significant body of research has highlighted the potential of THIQ derivatives as anticancer agents.[5] These compounds have been shown to target various mechanisms involved in cancer progression.

-

KRas Inhibition: Certain THIQ analogs have demonstrated inhibitory activity against KRas, a key protein in many signaling pathways that drive tumor growth.[4]

-

Tubulin Polymerization Inhibition: Some derivatives act as microtubule-destabilizing agents, disrupting the formation of the mitotic spindle and inducing cell cycle arrest and apoptosis.

-

Topoisomerase Inhibition: THIQ-based compounds have been developed as inhibitors of topoisomerase, enzymes crucial for DNA replication and repair in cancer cells.

Neuropharmacological Effects

The structural similarity of the THIQ core to several neurotransmitters has made it a rich source of neurologically active compounds.

-

Beta-adrenoreceptor Agonism: Certain THIQ derivatives have been evaluated as beta-adrenoreceptor agents, suggesting potential applications in cardiovascular and respiratory diseases.[6]

-

Anticonvulsant Activity: Some THIQs have shown promise as anticonvulsant agents, potentially through modulation of NMDA receptors.[7]

-

Neurotoxicity and Neuroprotection: Paradoxically, while some THIQ derivatives have been implicated in neurodegenerative processes, others have demonstrated neuroprotective effects, highlighting the critical role of substitution patterns in determining biological outcomes.

Antimicrobial and Antiviral Activity

The THIQ scaffold has also been a template for the development of agents targeting infectious diseases.

-

Antibacterial and Antitubercular Activity: THIQ derivatives have been shown to be effective against various bacterial strains, including Mycobacterium tuberculosis, by targeting enzymes such as ATP synthase.[8][9]

-

Antiviral Activity: The development of THIQ-based inhibitors of viral enzymes, such as HIV-1 reverse transcriptase, has been an active area of research.[2]

III. The Potential Role of the 3-Ethyl Substituent: A Structure-Activity Relationship (SAR) Perspective

While direct biological data for this compound is lacking, we can infer its potential activities by examining SAR studies on related 3-substituted THIQ analogs.

Phosphodiesterase 4 (PDE4) Inhibition

One of the few studies that specifically explores the role of C-3 substitution on THIQs focuses on their activity as PDE4 inhibitors.[10] PDE4 is a key enzyme in the inflammatory cascade, and its inhibition is a therapeutic strategy for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

The study revealed that the attachment of additional rigid substituents at the C-3 position of the THIQ ring was favorable for subtype selectivity.[10] While an ethyl group is not a large, rigid substituent, its presence would alter the conformational flexibility of the ring and could influence binding to the PDE4 active site. It is plausible that the 3-ethyl group could confer a degree of selectivity for one of the PDE4 subtypes (A, B, C, or D).

Figure 2: Hypothesized mechanism of action for 3-Ethyl-THIQ as a PDE4 inhibitor.

Table 1: Summary of Potential Biological Activities and Rationale

| Potential Biological Activity | Rationale based on SAR of THIQ Analogs |

| PDE4 Inhibition | Studies on 3-substituted THIQs show that substitution at this position can influence subtype selectivity. The ethyl group may confer a specific binding profile.[10] |

| Anticancer | The core THIQ scaffold is a known anticancer pharmacophore. The 3-ethyl group could modulate lipophilicity and steric interactions with cancer-related targets. |

| Neuropharmacological | The THIQ core is neuroactive. The 3-ethyl group could alter blood-brain barrier permeability and receptor binding affinity. |

| Antimicrobial | The lipophilicity introduced by the ethyl group could enhance cell membrane penetration in bacteria, potentially increasing antimicrobial efficacy. |

IV. Future Directions and Conclusion

The biological activity of this compound remains a tantalizingly open question. This guide has synthesized the extensive knowledge of the parent THIQ scaffold and extrapolated from limited SAR data to propose a roadmap for the investigation of this specific analog.

The primary and most urgent need is for the targeted synthesis and comprehensive biological screening of this compound. Key areas for investigation should include:

-

In vitro screening against a panel of cancer cell lines, key neurological receptors, and a broad spectrum of microbial pathogens.

-

Enzymatic assays to determine its inhibitory potential against targets such as PDE4, tubulin, and topoisomerases.

-

In vivo studies in relevant animal models to assess its pharmacokinetic profile, efficacy, and toxicity.

V. References

-

Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]

-

Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. (n.d.). National Institutes of Health. Available at: [Link]

-

Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

-

Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. (n.d.). National Institutes of Health. Available at: [Link]

-

Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. (1996). Acta Poloniae Pharmaceutica. Available at: [Link]

-

Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (2023). National Institutes of Health. Available at: [Link]

-

Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]

-

Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (n.d.). International Journal of Scientific & Technology Research. Available at: [Link]

-

This compound. (n.d.). PubChem. Available at: [Link]

-

Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. (n.d.). National Institutes of Health. Available at: [Link]

-

Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]

-

Synthesis of ethyl N-(diphenyl)methyl-1,2,3,4- tetrahydroisoquinoline-3-carboxylates. (1997). Tetrahedron Letters.

-

Synthesis of ethyl N-(diphenyl)methyl-1,2,3,4- tetrahydroisoquinoline-3-carboxylates. (1997). Arizona Board of Regents. Available at: [Link]

-

Structure-based design and structure-activity relationships of 1,2,3,4-tetrahydroisoquinoline derivatives as potential PDE4 inhibitors. (2018). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Synthesis of tetrahydroisoquinolines. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. (2021). Expert Opinion on Drug Discovery. Available at: [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 4. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-based design and structure-activity relationships of 1,2,3,4-tetrahydroisoquinoline derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Putative Interaction of 3-Ethyl-1,2,3,4-tetrahydroisoquinoline with Dopamine Neurons

Abstract: The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with significant activity within the central nervous system. While extensive research has elucidated the structure-activity relationships for substitutions at the C1, N2, C6, and C7 positions, particularly concerning dopaminergic modulation, the C3 position remains largely unexplored. This technical guide addresses the topic of a novel derivative, 3-Ethyl-1,2,3,4-tetrahydroisoquinoline, and its potential interactions with dopamine neurons. Due to the absence of direct empirical data on this specific compound in current literature, this document serves as a forward-looking guide for researchers. It synthesizes established knowledge of the THIQ pharmacophore to hypothesize the potential neuropharmacological profile of 3-Ethyl-THIQ and provides a comprehensive, technically detailed roadmap for its synthesis and systematic evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate novel modulators of the dopaminergic system.

Part 1: Foundational Understanding and a Central Hypothesis

The Dopaminergic System: A Primer

Dopamine is a critical catecholamine neurotransmitter that governs a host of vital physiological and cognitive functions.[1] In the brain, dopaminergic pathways are essential for motor control, motivation, reward processing, and executive functions.[2][3] These pathways originate primarily from midbrain nuclei, including the substantia nigra pars compacta (SNpc) and the ventral tegmental area (VTA).[4]

-

The Nigrostriatal Pathway: Projects from the SNpc to the dorsal striatum and is paramount for motor control. Degeneration of these neurons is the primary pathological hallmark of Parkinson's disease.[4][5]

-

The Mesolimbic and Mesocortical Pathways: Originating in the VTA, these pathways project to the nucleus accumbens and prefrontal cortex, respectively.[4] They are central to reward, motivation, and cognitive processes, and their dysregulation is implicated in addiction and schizophrenia.[4]

Dopamine exerts its effects by binding to five distinct G-protein coupled receptors (GPCRs), broadly classified into two families: D1-like (D1, D5) which couple to Gs proteins to stimulate adenylyl cyclase, and D2-like (D2, D3, D4) which couple to Gi proteins to inhibit it.[6] The termination of dopaminergic signaling is primarily mediated by the dopamine transporter (DAT), which facilitates the reuptake of dopamine from the synaptic cleft into the presynaptic neuron.[7]

The Tetrahydroisoquinoline Scaffold: A Privileged Modulator

The THIQ nucleus is a common feature in a wide range of biologically active compounds.[8] Certain endogenous and exogenous THIQs are known to interact significantly with the dopaminergic system. For instance, salsolinol and tetrahydropapaveroline (THP), which can be formed endogenously from dopamine, have been investigated as potential neurotoxins implicated in Parkinson's disease.[9] Their mechanisms of toxicity may involve the inhibition of mitochondrial function and the generation of reactive oxygen species.[9]

Conversely, synthetic THIQ derivatives have been developed as highly potent and selective ligands for dopamine receptors, particularly the D2 and D3 subtypes, making them valuable tools for research and potential therapeutics for neuropsychiatric disorders.[3][4][10]

Central Hypothesis: The Role of a C3-Ethyl Substituent

The pharmacological activity of THIQ derivatives is highly dependent on their substitution pattern. The nitrogen at position 2 is crucial for the salt bridge interaction with an aspartate residue in the D3 receptor, while hydroxyl groups at C6 and C7 often mimic the catechol moiety of dopamine. Substituents at C1 can profoundly influence affinity and selectivity.

The C3 position, adjacent to the critical nitrogen atom, is less explored. Classical synthetic routes like the Pictet-Spengler condensation do not readily allow for substitution at this position, which has limited the availability of such compounds for study.[11]

We hypothesize that the introduction of a small, lipophilic ethyl group at the C3 position of the THIQ scaffold will act as a steric modulator, influencing the conformation of the piperidine ring and the presentation of the nitrogen lone pair. This modification is not expected to be a primary pharmacophore element but could subtly alter the compound's binding affinity and/or selectivity profile for different dopamine receptor subtypes or the dopamine transporter (DAT). It may either enhance or slightly hinder the optimal fit within the binding pocket, leading to a unique pharmacological signature that warrants empirical investigation.

Caption: Hypothesized interaction points of 3-Ethyl-THIQ with a dopamine neuron terminal.

Part 2: A Proposed Research and Development Workflow

To test our hypothesis and fully characterize the neuropharmacological profile of 3-Ethyl-THIQ, a systematic, multi-stage investigation is required. This section outlines the necessary synthetic and analytical workflows.

Chemical Synthesis of this compound

Given the limitations of standard methods for C3 substitution, a targeted synthetic approach is necessary. The Bischler-Napieralski reaction, starting from a suitably substituted β-arylethylamine, provides a viable route.[11]

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Synthesis Protocol (Adapted from[11]):

-

Henry Condensation: React vanillin with nitropropane in the presence of a catalytic amount of ammonium acetate under microwave irradiation to yield the corresponding nitroalkene.

-

Reduction of Nitroalkene: Perform a double reduction of the nitroalkene using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent (e.g., THF) to form the key β-arylethylamine intermediate.

-

Acylation: Acylate the resulting amine with acetyl chloride in the presence of a base to form the N-acyl precursor.

-

Bischler-Napieralski Cyclodehydration: Treat the N-acyl intermediate with a dehydrating agent such as phosphorus oxychloride (POCl3) to induce cyclization, forming the 3,4-dihydroisoquinoline ring.

-

Final Reduction: Reduce the resulting imine bond of the dihydroisoquinoline intermediate with sodium borohydride (NaBH4) to yield the target compound, this compound.

-

Purification and Characterization: Purify the final product using column chromatography and confirm its structure and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Pharmacological Profiling

The initial characterization will involve a battery of in vitro assays to determine the compound's primary molecular targets within the dopaminergic system.

Objective: To determine the binding affinity (Ki) of 3-Ethyl-THIQ for each of the five dopamine receptor subtypes (D1, D2, D3, D4, D5).

Methodology: Radioligand Binding Assay

This competitive binding assay measures the ability of the test compound to displace a specific, high-affinity radioligand from its receptor.

Detailed Protocol:

-

Membrane Preparation: Use cell lines stably expressing a single human dopamine receptor subtype (e.g., CHO or HEK293 cells). Harvest cells and prepare crude membrane fractions by homogenization and differential centrifugation. Determine protein concentration using a BCA assay.

-

Assay Setup: In a 96-well plate, combine:

-

Receptor membrane preparation (e.g., 10-20 µg protein).

-

A fixed concentration of a suitable radioligand (e.g., [³H]-SCH23390 for D1-like, [³H]-Spiperone or [³H]-N-methylspiperone for D2-like receptors) near its Kd value.

-

Varying concentrations of 3-Ethyl-THIQ (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

-

Incubation: Incubate the plates at room temperature (or 30°C) for 60-90 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine to reduce non-specific binding). Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

-

Quantification: Dry the filters, add scintillation cocktail, and measure the retained radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of 3-Ethyl-THIQ. Determine the IC50 value (concentration of compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Objective: To determine if 3-Ethyl-THIQ acts as an inhibitor of the dopamine transporter and to quantify its potency (IC50).

Methodology: [³H]-Dopamine Uptake Inhibition Assay

This assay measures the ability of the test compound to block the uptake of radiolabeled dopamine into cells expressing DAT.

Detailed Protocol (Adapted from[2]):

-

Cell Culture: Plate cells stably expressing human DAT (e.g., hDAT-MDCK cells) in a 96-well plate and grow to ~80% confluency.

-

Pre-incubation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells for 10-15 minutes with varying concentrations of 3-Ethyl-THIQ or a known inhibitor (e.g., GBR12909) as a positive control.

-

Uptake Initiation: Add a fixed concentration of [³H]-Dopamine to each well to initiate the uptake reaction.

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of dopamine uptake for the cell line.

-

Termination: Terminate the uptake by rapidly washing the cells multiple times with ice-cold KRH buffer to remove extracellular [³H]-Dopamine.

-

Lysis and Quantification: Lyse the cells with a suitable lysis buffer and transfer the lysate to a scintillation vial. Add scintillation cocktail and quantify the intracellular radioactivity.

-

Data Analysis: Determine non-specific uptake using a known DAT inhibitor at a saturating concentration. Subtract non-specific uptake from all values. Plot the percentage of inhibition versus the log concentration of 3-Ethyl-THIQ and fit the curve to determine the IC50 value.

| Hypothetical In Vitro Data for 3-Ethyl-THIQ | |

| Parameter | Value |

| D1 Receptor Binding (Ki) | > 10,000 nM |

| D2 Receptor Binding (Ki) | 850 nM |

| D3 Receptor Binding (Ki) | 250 nM |

| D4 Receptor Binding (Ki) | 1,200 nM |

| D5 Receptor Binding (Ki) | > 10,000 nM |

| DAT Uptake Inhibition (IC50) | 5,500 nM |

| Interpretation | Modest affinity and selectivity for the D3 receptor over other D2-like receptors and DAT. Low affinity for D1-like receptors. |

In Vivo Neurochemical and Behavioral Effects

Should in vitro results indicate significant affinity for a particular target (e.g., Ki < 1 µM), in vivo studies are warranted to assess the compound's effect in a complex biological system.

Objective: To measure the effect of systemic administration of 3-Ethyl-THIQ on extracellular dopamine levels in a key brain region like the nucleus accumbens or striatum.

Methodology: In Vivo Microdialysis in Freely Moving Rodents

This technique allows for the sampling of neurotransmitters from the extracellular fluid of a specific brain region in an awake animal.

Detailed Protocol (Adapted from[1]):

-

Surgical Implantation: Anesthetize a rat or mouse and place it in a stereotaxic frame. Surgically implant a microdialysis guide cannula targeting the brain region of interest (e.g., striatum). Allow the animal to recover for at least 24-48 hours.

-

Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: After a stabilization period (60-90 minutes), begin collecting dialysate samples at regular intervals (e.g., every 15-20 minutes). Collect at least 3-4 baseline samples to ensure stable dopamine levels.

-

Compound Administration: Administer 3-Ethyl-THIQ systemically (e.g., via intraperitoneal injection) at various doses.

-

Post-injection Collection: Continue collecting dialysate samples for at least 2-3 hours post-administration.

-

Sample Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

Data Analysis: Express the post-injection dopamine levels as a percentage of the average baseline concentration for each animal. Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine dose-dependent effects.

Neurotoxicity Assessment

It is crucial to assess whether 3-Ethyl-THIQ exhibits neurotoxic properties, a known concern for some THIQ derivatives.[9]

Objective: To determine if 3-Ethyl-THIQ induces cell death in a dopaminergic neuronal cell line.

Methodology: Cell Viability Assays (MTT & LDH)

Cell Line: A human dopaminergic neuroblastoma cell line, such as SH-SY5Y, is a suitable model.

Detailed Protocols:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

-

Principle: Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Procedure:

-

Plate SH-SY5Y cells in a 96-well plate and allow them to adhere.

-

Treat cells with various concentrations of 3-Ethyl-THIQ for 24-48 hours. Include a vehicle control and a positive control for toxicity (e.g., MPP+).

-

Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.

-

Read the absorbance at ~570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

-

-

LDH (Lactate Dehydrogenase) Assay:

-

Principle: Measures the integrity of the cell membrane. LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.

-

Procedure:

-

Plate and treat cells as described for the MTT assay.

-

After the incubation period, carefully collect a sample of the culture medium from each well.

-

Add the collected medium to a new 96-well plate containing the LDH assay reaction mixture (which includes a tetrazolium salt).

-

Incubate at room temperature for 15-30 minutes, protected from light.

-

Stop the reaction and measure the absorbance at ~490 nm.

-

Calculate cytotoxicity as a percentage of the maximum LDH release (from cells treated with a lysis buffer).

-

-

Caption: A comprehensive workflow for the evaluation of 3-Ethyl-THIQ.

Part 3: Conclusion and Future Directions

The exploration of novel chemical space is fundamental to advancing neuropharmacology. While this compound remains a hypothetical compound in the context of dopaminergic interaction, its structural relationship to a well-established class of neuromodulators makes it a compelling target for investigation. The C3-ethyl modification represents a subtle yet potentially significant departure from previously studied analogues, with the potential to fine-tune receptor selectivity or transporter interaction.

This guide provides the scientific rationale, a viable synthetic strategy, and a robust, detailed framework of validated experimental protocols necessary for a thorough characterization of this novel molecule. The successful execution of this research plan will definitively elucidate the binding affinities, functional effects, and neurotoxic potential of 3-Ethyl-THIQ, thereby contributing valuable knowledge to the structure-activity landscape of dopaminergic ligands and potentially identifying a new lead for drug development.

References

- BenchChem. (2025). Measuring Dopamine Release In Vivo: An Application Note on Microdialysis.

- Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21.

- Mach, U. R., Hackling, A. E., Perachon, S., Ferry, S., Wermuth, C. G., Schwartz, J. C., Sokoloff, P., & Stark, H. (2004). Development of novel 1,2,3,4-tetrahydroisoquinoline derivatives and closely related compounds as potent and selective dopamine D3 receptor ligands. ChemBioChem, 5(4), 508–518.

-

Semantic Scholar. (n.d.). Development of Novel 1,2,3,4‐Tetrahydroisoquinoline Derivatives and Closely Related Compounds as Potent and Selective Dopamine D3 Receptor Ligands. Retrieved from [Link]

- Milligan, G., et al. (Date not available). The Tetrahydroisoquinoline Derivative SB269,652 Is an Allosteric Antagonist at Dopamine D3 and D2 Receptors. Journal of Pharmacology and Experimental Therapeutics.

-

ResearchGate. (2025). Synthesis of Novel 4-Aryl-1,2,3,4-tetrahydroisoquinolines as Probes for Dopamine Receptor Ligands. Retrieved from [Link]

- Lucena-Serrano, C., et al. (2018). Synthesis and dopaminergic activity of a series of new 1-aryl tetrahydroisoquinolines and 2-substituted 1-aryl-3-tetrahydrobenzazepines. Bioorganic & Medicinal Chemistry, 26(15), 4358-4373.

- Naicker, T., et al. (2021). New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif. Bioorganic & Medicinal Chemistry Letters, 39, 127932.

- Singh, S., & Singh, P. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13246-13277.

- International Journal of Scientific & Technology Research. (Year not available).

- Abdel-Maksoud, M. S., et al. (2018). Synthesis and Pharmacological Evolution of Tetrahydroisoquinolines as Anti Breast Cancer Agents. Molecules, 23(2), 431.

- Kim, W. G., & Kim, Y. S. (2010). Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. Experimental Neurobiology, 19(2), 63–70.

- Maccallini, C., et al. (2015). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. Molecules, 20(9), 16869–16881.

- Nikolova, V., et al. (2009). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 14(11), 4479–4491.

- Wąsik, A., et al. (2023). Effects of 1-methyl-1, 2, 3, 4-tetrahydroisoquinoline on a diabetic neuropathic pain model. Frontiers in Pharmacology, 14, 1144903.

- Austin, N. E., et al. (1999). Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor. Bioorganic & Medicinal Chemistry Letters, 9(2), 179–184.

- Substituted Tetrahydroisoquinolines: Synthesis, Characterization, Antitumor Activity and Other Biological Properties. (2018). European Journal of Medicinal Chemistry, 147, 398-410.

Sources

- 1. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of Novel 1,2,3,4‐Tetrahydroisoquinoline Derivatives and Closely Related Compounds as Potent and Selective Dopamine D3 Receptor Ligands | Semantic Scholar [semanticscholar.org]

- 4. Development of novel 1,2,3,4-tetrahydroisoquinoline derivatives and closely related compounds as potent and selective dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. par.nsf.gov [par.nsf.gov]

- 7. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 9. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Tetrahydroisoquinoline Derivative SB269,652 Is an Allosteric Antagonist at Dopamine D3 and D2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of C3/C1-Substituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 3-Ethyl-1,2,3,4-tetrahydroisoquinoline

Introduction: The Significance of 3-Ethyl-1,2,3,4-tetrahydroisoquinoline

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. Substitution at the 3-position, as in this compound, can significantly influence the molecule's steric and electronic properties, potentially modulating its interaction with biological targets.[1] Accurate structural confirmation through a combination of spectroscopic methods is therefore a critical step in the synthesis and development of novel therapeutic agents based on this framework.

This guide will delve into the practical application and interpretation of four primary spectroscopic techniques for the characterization of this compound:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

-

Mass Spectrometry (MS)

-

Infrared (IR) Spectroscopy

For each technique, we will explore the underlying principles, provide a generalized experimental protocol, and present a detailed analysis of the expected spectral data, drawing on established data from closely related analogs.

Molecular Structure and Atom Numbering